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Compound of Interest

Compound Name: Rengynic acid

Cat. No.: B2810571 Get Quote

Despite extensive research, detailed experimental spectroscopic data (NMR, IR, MS) for

Rengynic acid remains largely inaccessible in publicly available literature. Rengynic acid, a

novel compound identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, was first isolated from

the seeds of Forsythia suspensa. The primary research article announcing its discovery

mentions the use of spectroscopic methods for structure elucidation; however, the specific data

and detailed experimental protocols have not been made widely available.

This technical guide, therefore, serves to provide a foundational understanding of the expected

spectroscopic characteristics of Rengynic acid based on its chemical structure. It also outlines

the general experimental protocols typically employed for acquiring such data for a natural

product of this class. This information is intended to guide researchers, scientists, and drug

development professionals in their own analytical investigations of Rengynic acid or

structurally similar compounds.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Rengynic acid. These

predictions are based on the known chemical shifts and fragmentation patterns of similar

functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for Rengynic Acid (in CDCl₃)
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Proton
Predicted Chemical

Shift (ppm)
Multiplicity Integration

H₂' ~ 2.3 - 2.5 d 2H

H₁', H₄' ~ 3.6 - 3.8 m 2H

Cyclohexyl-H (axial) ~ 1.2 - 1.5 m 4H

Cyclohexyl-H

(equatorial)
~ 1.8 - 2.1 m 4H

-OH Variable br s 2H

-COOH > 10 br s 1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for Rengynic Acid (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)

C=O ~ 175 - 180

C₁', C₄' ~ 68 - 72

C₂' ~ 40 - 45

Cyclohexyl-C ~ 30 - 40

Table 3: Predicted IR Spectroscopic Data for Rengynic Acid

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

O-H (alcohol) 3200 - 3600 Broad, Strong

O-H (carboxylic acid) 2500 - 3300 Very Broad

C-H (sp³) 2850 - 3000 Medium-Strong

C=O (carboxylic acid) 1700 - 1725 Strong

C-O 1000 - 1300 Medium-Strong
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Table 4: Predicted Mass Spectrometry (EI-MS) Data for Rengynic Acid

m/z Interpretation

[M]+ Molecular Ion

[M-H₂O]+ Loss of water

[M-2H₂O]+ Loss of two water molecules

[M-COOH]+ Loss of carboxyl group

[M-CH₂COOH]+ Loss of acetic acid moiety

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments that would be

used to acquire the spectroscopic data for Rengynic acid.

Isolation and Purification of Rengynic Acid
Extraction: The seeds of Forsythia suspensa would be ground into a fine powder and

subjected to solvent extraction, likely using a polar solvent such as methanol or ethanol, to

efficiently extract the polar Rengynic acid.

Fractionation: The crude extract would then be partitioned between immiscible solvents of

varying polarities (e.g., water and ethyl acetate) to separate compounds based on their

polarity.

Chromatography: The fraction containing Rengynic acid would be further purified using

chromatographic techniques. This would likely involve column chromatography over silica gel

or a similar stationary phase, followed by preparative High-Performance Liquid

Chromatography (HPLC) to achieve high purity.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A few milligrams of purified Rengynic acid would be dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) and transferred to an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Standard pulse sequences would be used to acquire 1D spectra (¹H and

¹³C). 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) would be crucial for the unambiguous assignment of all proton and carbon

signals and to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the dried, purified compound would be mixed with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film could be cast

from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Instrumentation: The IR spectrum would be recorded using a Fourier-Transform Infrared

(FTIR) spectrometer.

Data Acquisition: The spectrum would be collected over the standard mid-IR range (typically

4000-400 cm⁻¹) to identify the characteristic vibrational frequencies of the functional groups

present in the molecule.

Mass Spectrometry (MS)

Sample Introduction: The purified sample would be introduced into the mass spectrometer,

typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid

Chromatography (LC).

Ionization: Electron Ionization (EI) would be a common method to induce fragmentation and

provide information about the molecular structure. Electrospray Ionization (ESI) would be

suitable for obtaining the molecular ion with minimal fragmentation.

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and various fragment ions

would be determined by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution
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mass spectrometry (HRMS) would be used to determine the exact mass and elemental

composition of the molecule.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the isolation and structural elucidation

of a natural product like Rengynic acid using spectroscopic methods.
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Caption: Workflow for the isolation and spectroscopic characterization of Rengynic acid.
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To cite this document: BenchChem. [Spectroscopic Analysis of Rengynic Acid: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2810571#spectroscopic-data-of-rengynic-acid-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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